molecular formula C20H23FN4O B2540915 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 2097913-43-2

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2540915
CAS No.: 2097913-43-2
M. Wt: 354.429
InChI Key: SEAPOVOKSWLZPH-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a cyclopropane-carboxamide derivative featuring a tetrahydroquinazolin moiety substituted with a dimethylamino group. The compound’s structure includes a cyclopropane ring fused to a carboxamide group, with a 4-fluorophenyl substituent and a tetrahydroquinazolin-based heterocyclic amine.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O/c1-25(2)19-22-12-13-11-16(7-8-17(13)24-19)23-18(26)20(9-10-20)14-3-5-15(21)6-4-14/h3-6,12,16H,7-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAPOVOKSWLZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesize the 2-(dimethylamino)-5,6,7,8-tetrahydroquinazoline intermediate.

    • Reagents: Dimethylamine, appropriate quinazoline precursor.

    • Conditions: Typically, a condensation reaction under reflux conditions.

  • Step 2: Introduce the 1-(4-fluorophenyl)cyclopropane-1-carboxamide functionality.

    • Reagents: 4-fluorophenylcyclopropane, carboxamide derivative.

    • Conditions: A coupling reaction, often facilitated by a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), under inert atmosphere.

Industrial Production Methods

  • Bulk Synthesis: This involves scaling up the aforementioned synthetic routes using industrial reactors.

  • Optimization: Conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

  • Purification: Standard methods like crystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

  • Reduction: The amide bond or the quinazoline ring can undergo reduction under appropriate conditions.

  • Substitution: The fluorophenyl group provides a site for nucleophilic or electrophilic aromatic substitution.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products:

  • Oxidation leads to carboxylic acids or ketones.

  • Reduction yields simpler amine derivatives.

  • Substitution results in varied functionalized aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used in the study of complex organic reaction mechanisms.

  • Serves as a building block for synthesizing novel compounds with potential bioactivity.

Biology:

  • Investigated for its effects on cellular signaling pathways.

Medicine:

  • Explored as a potential pharmaceutical agent for its unique pharmacophore.

Industry:

  • Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electronic conductivity.

Mechanism of Action

Molecular Targets and Pathways Involved:

  • Receptors: The fluorophenyl group allows for binding to specific receptors, such as adrenergic or serotonergic receptors, potentially modulating their activity.

  • Enzymatic Pathways: The compound can inhibit or activate certain enzymes, thereby affecting biochemical pathways.

  • Cellular Effects: Modifies signaling pathways at the cellular level, potentially leading to changes in gene expression or cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane-Carboxamide Derivatives

The following table and analysis compare the target compound with structurally related cyclopropane-carboxamide derivatives from the provided evidence:

Compound Name Substituents on Cyclopropane Heterocyclic/Aromatic Group Synthesis Yield/Features Key References
Target Compound 1-(4-fluorophenyl) 2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl Not explicitly reported; likely multi-step synthesis. N/A
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () 1-phenyl, 2-(4-methoxyphenoxy) N/A 78% yield, diastereomeric mixture (dr 23:1), high diastereoselectivity.
N-(4-fluorophenyl)-N-(4-((6-hydroxy-7-methoxyquinolin-4-yl)oxy)phenyl)-cyclopropane-1,1-dicarboxamide () 1,1-dicarboxamide (dual aromatic) Quinolin-4-yl Palladium-catalyzed hydrogenation, heating (80°C, 6 hr).
N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydroquinolin-7-yl]cyclopropanecarboxamide () N/A 4-(methoxymethyl)-6-methyl-2-oxo-quinolin-7-yl Commercial availability (4 suppliers); methoxymethyl substituent on quinoline.
N-(2,6-dichlorophenyl)cyclopropanecarboxamide () 1-carboxamide (2,6-dichlorophenyl) N/A Simple dichlorophenyl substituent; no synthesis details provided.

Structural and Functional Insights

Cyclopropane Substituents: The target compound’s 4-fluorophenyl group contrasts with the phenyl (), dichlorophenyl (), and dual aromatic systems (). Fluorination often enhances metabolic stability and bioavailability compared to chlorinated or methoxylated analogs .

Heterocyclic Moieties: The tetrahydroquinazolin group in the target compound is distinct from the quinoline derivatives in and . Tetrahydroquinazolin may confer rigidity and hydrogen-bonding capabilities due to its amine and fused ring system. Dimethylamino substituents (target compound and ) could influence solubility and basicity, whereas methoxymethyl () or hydroxyl groups () may modulate polarity .

Synthesis and Diastereoselectivity :

  • High diastereoselectivity (dr 23:1) observed in suggests that stereochemical control is achievable in cyclopropane-carboxamide synthesis, though the target compound’s stereochemical outcomes are unreported .
  • Palladium-catalyzed methods () highlight strategies for coupling heterocyclic and aromatic groups .

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Tetrahydroquinazoline moiety : This structure is known for its ability to interact with various biological targets.
  • Dimethylamino group : Enhances solubility and binding affinity to target enzymes.
  • Cyclopropane carboxamide : A unique feature that may influence the compound's biological activity.

Molecular Formula and Weight

  • Molecular Formula : C20H26N4O
  • Molecular Weight : 338.4 g/mol

Antitumor Activity

Preliminary studies indicate that similar compounds exhibit promising antitumor effects. The tetrahydroquinazoline structure is believed to contribute to this activity by inhibiting specific pathways involved in tumor growth and proliferation.

Anti-inflammatory Properties

Research suggests that compounds with similar structures possess anti-inflammatory properties. The presence of the dimethylamino group may enhance the compound's ability to bind to enzymes involved in inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis.

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial activity. Studies have shown that derivatives of tetrahydroquinazoline can inhibit bacterial growth, indicating that this compound may also exhibit similar properties.

Study on Antitumor Activity

A study conducted on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that the tetrahydroquinazoline derivatives could induce apoptosis in tumor cells, suggesting a mechanism that warrants further investigation.

Anti-inflammatory Mechanism

In vitro studies have illustrated that this compound could inhibit the production of pro-inflammatory cytokines. This suggests a potential mechanism for its anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds featuring similar structural motifs:

Compound NameBiological ActivityUnique Features
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-2-yl)acetamideAntimicrobialContains thiophene moiety
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamidePotential anti-inflammatoryDihydropyridine component
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2H-benzodioxole-5-carboxamideResearch compoundBenzodioxole moiety

Q & A

Q. What are the key synthetic methodologies for synthesizing this compound?

The synthesis typically involves cyclopropanation reactions and coupling steps. For example:

  • Cyclopropane ring formation : Use cyclopropanation reagents (e.g., diazo compounds) combined with transition-metal catalysts (e.g., palladium or copper salts) .
  • Amide coupling : Activate the carboxylic acid moiety (e.g., via HATU or EDC/NHS) for reaction with the 2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-amine intermediate under inert conditions .
  • Solvent systems : Dimethylformamide (DMF) or methanol are commonly used to stabilize intermediates .

Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureCharacterization
CyclopropanationDiazomethane, Pd(OAc)₂DCM0–25°CGC-MS
Amide couplingEDC, HOBtDMFRT¹H NMR

Q. How is structural integrity validated during synthesis?

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirm regiochemistry of the cyclopropane ring and substituent positions (e.g., 4-fluorophenyl group) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
    • Chromatography : TLC (Rf values) and HPLC (purity >95%) monitor reaction progress and isolate intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclopropane ring stability?

  • Degradation analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) to identify vulnerable functional groups (e.g., cyclopropane ring strain) via HPLC .
  • Catalyst screening : Compare Pd vs. Cu catalysts in cyclopropanation to minimize side reactions (e.g., ring-opening) .
  • Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states, while non-polar solvents (DCM) reduce hydrolysis .

Q. How to resolve contradictions in reported biological activity data for similar compounds?

  • Comparative SAR studies : Analyze analogs (Table 2) to identify critical substituents (e.g., fluorophenyl vs. chlorophenyl groups) .
  • Assay standardization : Validate bioactivity using orthogonal assays (e.g., kinase inhibition vs. cytotoxicity) under identical conditions .

Table 2: Biological Activity of Structural Analogs

CompoundSubstituentsIC₅₀ (µM)TargetReference
Analog A4-Fluorophenyl10.5Kinase X
Analog B4-Chlorophenyl15.0Kinase Y

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking simulations : Map the compound’s binding to targets (e.g., kinases) using AutoDock Vina, focusing on cyclopropane ring interactions .
  • DFT calculations : Evaluate electronic effects of the dimethylamino group on quinazolin-6-yl reactivity .

Q. How to design stability-indicating assays for formulation studies?

  • Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and thermal stress (60°C) .
  • Analytical cross-validation : Compare HPLC-UV vs. LC-MS to quantify degradation products .

Methodological Notes

  • Data validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) .
  • Contradiction resolution : Use meta-analysis frameworks to reconcile divergent bioactivity reports (e.g., variable cell lines in assays) .

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